3,6-Dichloropyridazin-4-ol dihydrate
Overview
Description
3,6-Dichloropyridazin-4-ol dihydrate is a chemical compound belonging to the pyridazine family. It is characterized by its molecular formula C4H6Cl2N2O3 and a molecular weight of 201.01 g/mol . This compound appears as a white crystalline powder and is soluble in water and organic solvents . It has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloropyridazin-4-ol dihydrate typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of pyridazine with chlorine gas under controlled conditions to introduce chlorine atoms at the 3 and 6 positions . The resulting product is then subjected to hydrolysis to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes followed by purification steps to ensure high purity. The compound is usually produced in solid form and stored under inert atmosphere at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloropyridazin-4-ol dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace chlorine atoms.
Oxidizing Agents: Such as potassium permanganate, used to oxidize the compound.
Reducing Agents: Such as sodium borohydride, used to reduce the compound.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups replacing the chlorine atoms .
Scientific Research Applications
3,6-Dichloropyridazin-4-ol dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dichloropyridazin-4-ol dihydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it has been studied as a potential inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Another pyridazine derivative with similar chemical properties.
4-Hydroxy-3,6-dichloropyridazine: A closely related compound with hydroxyl and chlorine substituents.
Uniqueness
3,6-Dichloropyridazin-4-ol dihydrate is unique due to its specific substitution pattern and the presence of a dihydrate form, which can influence its solubility and reactivity . This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .
Properties
IUPAC Name |
3,6-dichloro-1H-pyridazin-4-one;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O.2H2O/c5-3-1-2(9)4(6)8-7-3;;/h1H,(H,7,9);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMYADUEIGDCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C(C1=O)Cl)Cl.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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